molecular formula C13H12OS B1276876 4-(Benzylthio)phenol CAS No. 30519-03-0

4-(Benzylthio)phenol

Cat. No.: B1276876
CAS No.: 30519-03-0
M. Wt: 216.3 g/mol
InChI Key: UXMOBLWTCSCLLR-UHFFFAOYSA-N
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Description

4-(Benzylthio)phenol is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

  • Polymer Synthesis : A novel polyazomethine with a phenol group, synthesized from a derivative of 4-(Benzylthio)phenol, showed high thermal stability and increased conductivity upon doping with iodine vapor. This suggests potential applications in materials science, especially for conductive polymers (Yılmaz Baran & Saçak, 2018).

Chemical Synthesis and Analysis

  • Organic Synthesis : Research includes the synthesis of this compound derivatives for various chemical applications, demonstrating the compound's versatility in organic chemistry (Wipf et al., 1987).
  • Antioxidant Synthesis : Simple phenols, including derivatives of this compound, have been used to create new classes of potent antioxidants. These antioxidants show promise in reacting with alkyl peroxyl radicals, suggesting applications in food preservation and pharmaceuticals (Viglianisi et al., 2019).

Environmental Applications

  • Phenol Removal : Studies on the removal of phenols, like this compound, from aqueous solutions have been conducted. This research is significant for environmental remediation and wastewater treatment processes (Ku & Lee, 2000).

Biotechnological and Medical Applications

  • Enzymatic Processes : Research on enzymatic synthesis involving phenol derivatives opens up new avenues in biotechnological applications. These processes highlight the potential for environmentally friendly and efficient synthesis methods (Aresta et al., 1998).

Mechanism of Action

Target of Action

Phenolic compounds, which 4-(benzylthio)phenol is a part of, are known to interact with a wide range of biological targets, including proteins, enzymes, and cellular structures .

Mode of Action

Phenolic compounds are known for their ability to interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can lead to changes in the structure and function of the targets, thereby affecting cellular processes.

Biochemical Pathways

Phenolic compounds, including this compound, are primarily biosynthesized through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds, which play crucial roles in plant defense mechanisms, reproduction, and interaction with the environment .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . Despite their poor bioavailability, phenolic compounds and their metabolites possess many biological properties .

Result of Action

Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . These effects are primarily due to their ability to interact with various biological targets and influence cellular processes.

Action Environment

The action of this compound, like other phenolic compounds, can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds in plants can be affected by different environmental conditions, such as light, temperature, and stress . Additionally, the stability and efficacy of phenolic compounds can be influenced by factors such as pH, temperature, and the presence of other compounds .

Safety and Hazards

4-(Benzylthio)phenol can cause irritation to the eyes and skin. In case of contact, it is advised to immediately rinse with plenty of water . During use, personal protective equipment such as protective gloves and goggles should be worn . It should be stored in a sealed container, away from sources of ignition and high-temperature environments, and should not come into contact with oxidizing agents .

Properties

IUPAC Name

4-benzylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMOBLWTCSCLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407560
Record name 4-benzylsulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30519-03-0
Record name 4-benzylsulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(Benzylthio)phenol was prepared as follows. Seventy grams of 4-mercaptophenol, 30 drops of toluene sulfonic acid and 100 milliliters of benzene were placed in a flask. Eighty-three grams of benzyl alcohol were added and the flask contents stirred at reflux for five hours to collect the water formed. A white substance precipitated from solution and was filtered. It was washed with hexane. The substance had a melting point of 96° C. to 98° C., a percent sulfur of 14.4 and a hydroxyl number of 259.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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